molecular formula C11H8BrNO3 B1456897 Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate CAS No. 1053657-05-8

Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate

Cat. No.: B1456897
CAS No.: 1053657-05-8
M. Wt: 282.09 g/mol
InChI Key: CZIAHSKBAVGONL-UHFFFAOYSA-N
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Description

Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromophenyl group attached to the isoxazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the synthesis and degradation of other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby influencing the rate of biochemical reactions. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in the enzyme’s activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell growth and differentiation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites, thereby altering the rate of biochemical reactions. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell growth and differentiation. At high doses, it can be toxic and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound exhibits different effects at different concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for the synthesis and degradation of other biomolecules. This compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. For example, it can inhibit or activate enzymes that are responsible for the conversion of substrates into products .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive transport mechanisms. Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound can influence its activity and function .

Subcellular Localization

This compound is localized to specific subcellular compartments, which can affect its activity and function. This compound can be directed to specific organelles, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(2-bromophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring. The final step involves esterification with methanol to produce the desired compound .

Industrial Production Methods: Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper(I) or ruthenium(II) may be used to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, oxazoles, and other heterocyclic compounds .

Scientific Research Applications

Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(2-bromophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(2-bromophenyl)isoxazole-3-carboxylate is unique due to the ortho position of the bromine atom, which influences its chemical reactivity and biological interactions. This positional isomerism can lead to distinct pharmacological properties compared to its para-substituted counterpart .

Properties

IUPAC Name

methyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-10(16-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIAHSKBAVGONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301245210
Record name Methyl 5-(2-bromophenyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053657-05-8
Record name Methyl 5-(2-bromophenyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053657-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(2-bromophenyl)-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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